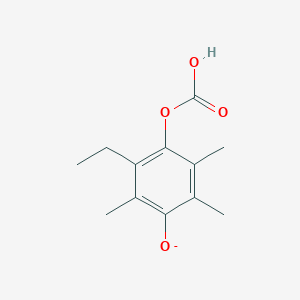
Glycyl-L-histidyl-L-histidyl-L-prolylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is a peptide composed of glycine, L-histidine, L-histidine, L-proline, and glycine residues. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-histidyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-histidyl-L-histidyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Aplicaciones Científicas De Investigación
Glycyl-L-histidyl-L-histidyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mecanismo De Acción
The mechanism of action of Glycyl-L-histidyl-L-histidyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing redox reactions and enzyme activities. The proline residue may contribute to the peptide’s structural stability and interaction with other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar biological activities, known for its role in skin regeneration and anti-inflammatory effects.
Glycyl-L-histidyl-L-histidyl-L-proline: Similar structure but lacks the terminal glycine residue.
Uniqueness
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties. The presence of two histidine residues enhances its metal-binding capacity, while the proline residue contributes to its structural stability.
Propiedades
Número CAS |
742068-36-6 |
|---|---|
Fórmula molecular |
C21H29N9O6 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H29N9O6/c22-6-17(31)28-14(4-12-7-23-10-26-12)19(34)29-15(5-13-8-24-11-27-13)21(36)30-3-1-2-16(30)20(35)25-9-18(32)33/h7-8,10-11,14-16H,1-6,9,22H2,(H,23,26)(H,24,27)(H,25,35)(H,28,31)(H,29,34)(H,32,33)/t14-,15-,16-/m0/s1 |
Clave InChI |
MZTQAQLQAONSRN-JYJNAYRXSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)

![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)


![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)





